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Compound of Interest

Compound Name:
2-Isobutyl-4,4,5,5-tetramethyl-

1,3,2-dioxaborolane

Cat. No.: B1338277 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for isobutylboronic

acid pinacol ester, commonly referred to as isobutyl-Bpin. The information is tailored for

researchers, scientists, and professionals in the field of drug development, offering a

consolidated resource for the characterization of this important chemical intermediate.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for isobutyl-Bpin.

While direct experimental spectra for isobutyl-Bpin are not consistently published across all

techniques, the data presented is based on closely related structures and predictive models.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Isobutyl-Bpin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1338277?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Chemical Shift

(δ) / ppm
Multiplicity

Coupling

Constant (J) /

Hz

Assignment

¹H NMR ~0.75 d ~7.5 -CH₂-Bpin

~0.95 d ~6.5 -CH(CH₃)₂

~1.24 s
-C(CH₃)₂

(pinacol)

~1.80 m -CH(CH₃)₂

¹³C NMR ~22.5 -CH(CH₃)₂

~24.8
-C(CH₃)₂

(pinacol)

~25.5 -CH(CH₃)₂

~38 (broad) -CH₂-Bpin

~83.0 -O-C(CH₃)₂-

¹¹B NMR ~34 br s -Bpin

Note: The chemical shifts are approximate and can vary depending on the solvent and

experimental conditions. The carbon attached to the boron atom often shows a broad signal in

the ¹³C NMR spectrum due to quadrupolar relaxation.

Table 2: Infrared (IR) Spectroscopic Data for Isobutyl-Bpin

Frequency (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretching (alkyl)

~1370-1380 Medium-Strong B-O stretching

~1145 Strong C-O stretching

Table 3: Mass Spectrometry (MS) Data for Isobutyl-Bpin
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m/z Relative Intensity (%) Assignment

[M+H]⁺ (e.g., 199.1813) Varies
Molecular ion peak (calculated

for C₁₀H₂₂BO₂)

Varies Varies

Fragmentation pattern may

show loss of isobutyl group or

parts of the pinacol group.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of isobutyl-Bpin is dissolved in approximately 0.6

mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra are typically recorded on a spectrometer operating at a frequency

of 400 MHz or higher for ¹H NMR.

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton

signals.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the carbon

spectrum. A larger number of scans is typically required compared to ¹H NMR.

¹¹B NMR Acquisition: A specific probe tuned to the boron frequency is used. The spectrum is

acquired with a broad spectral width to observe the characteristically broad boron signal.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: A small drop of neat isobutyl-Bpin oil is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean plates is first recorded. The sample is

then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of isobutyl-Bpin is prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.

Data Acquisition:

ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is set to

scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the [M+H]⁺

ion. High-resolution mass spectrometry (HRMS) can be used for accurate mass

determination.

GC-MS (for EI): The sample can be introduced via a Gas Chromatograph (GC) for

separation prior to ionization. The EI source at 70 eV will cause fragmentation, providing

structural information.

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of isobutyl-Bpin is illustrated

in the diagram below.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of isobutyl-

Bpin.

To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of Isobutyl-Bpin]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338277#spectroscopic-data-for-isobutyl-bpin-nmr-ir-
ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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